3-(ethylsulfanyl)pyridin-4-amine
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Overview
Description
3-(Ethylsulfanyl)pyridin-4-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an ethylsulfanyl group at the third position and an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)pyridin-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Another method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromopyridine is reacted with an ethylsulfanylboronic acid derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The ethylsulfanyl and amino groups can enhance its binding affinity and specificity towards these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)pyridin-4-amine: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Aminopyridine: Lacks the sulfanyl group, making it less hydrophobic.
3-(Ethylsulfanyl)pyridine:
Uniqueness
3-(Ethylsulfanyl)pyridin-4-amine is unique due to the presence of both the ethylsulfanyl and amino groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its versatility in synthetic chemistry and its potential as a pharmacophore in drug discovery .
Properties
CAS No. |
1427523-27-0 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3-ethylsulfanylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2S/c1-2-10-7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9) |
InChI Key |
FXMITQOBBQOPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CN=C1)N |
Purity |
95 |
Origin of Product |
United States |
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